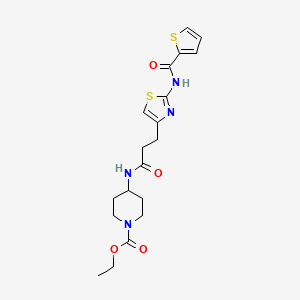

![molecular formula C10H8N2O3 B2995041 Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 936637-97-7](/img/structure/B2995041.png)

Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

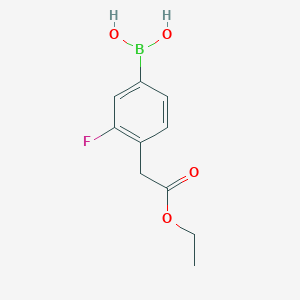

“Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It has a molecular weight of 204.19 .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in the literature . One method involves the 1,3-dipolar cycloaddition reaction of ethyl propionate and N-aminopyridine sulfates, which are synthesized from substituted pyridines and hydroxylamine-O-sulfonic acid .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H8N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-6H,1H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can be fluorinated to give 3-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester .Physical And Chemical Properties Analysis

“this compound” is a light-yellow to yellow powder or crystals . It is stored at refrigerator temperatures in an inert atmosphere . Its solubility and other physicochemical properties have been calculated .Scientific Research Applications

Synthesis of Pyrazolo-pyridines as A1 Adenosine Receptor Inhibitors

A study by Manetti et al. (2005) involved the synthesis of 4-aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters, which showed significant affinity and selectivity toward the A1 adenosine receptor subtype. These compounds, particularly the methyl and isopropyl esters, demonstrated high affinity, with Ki values of 6 and 7 nM, respectively, indicating potential applications in receptor targeting and modulation in scientific research (Manetti et al., 2005).

Development of Functional Fluorophores

Castillo et al. (2018) described a one-pot route for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines, which were used as intermediates to prepare novel functional fluorophores. These compounds exhibited significant fluorescence with quantum yields up to 44%, indicating their potential as fluorescent probes for biological and environmental applications (Castillo et al., 2018).

Antitumor and Antimicrobial Activities

Synthesis of Pyrazole Derivatives with Biological Activities

Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones and further processed them into substituted pyridine derivatives and bipyrazoles, showing comparable inhibition effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2) to standard 5-fluorouracil. Some compounds also displayed antimicrobial activity, suggesting their potential use in developing therapeutic agents (Riyadh, 2011).

Photophysical Properties and Fluorescence

Investigation of Fluorescence in Pyrazolo-pyrimidines

The study by Patil et al. (2011) focused on the synthesis of pyrazolo[3,4-b]pyridines and their annulated heterocycles, exploring the effect of substituents on photophysical properties. These compounds showed varied fluorescence properties, with some demonstrating significant quantum yields, indicating their potential as fluorescent materials for scientific and technological applications (Patil et al., 2011).

Synthesis Techniques and Chemical Properties

Formylation and Acylation Techniques

Tanji et al. (1993) investigated the formylation and acylation of pyrazolo[1,5-a]pyridines, demonstrating that Vilsmeier-Haack formylation occurs at the 3-position, yielding 3-pyrazolo[1,5-a]pyridinecarboxaldehydes. This study provided insights into the chemical properties and reactivity of pyrazolo-pyridine compounds, contributing to their potential applications in synthesis and chemical research (Tanji et al., 1993).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that pyrazolo[1,5-a]pyridine derivatives are often used in drug design due to their isosteric relationship with indole and purine, as well as their increased metabolic stability .

Biochemical Pathways

The fluoropyrazolo[1,5-a]pyridine scaffold, which is structurally similar, has been used in the design of drugs for the treatment of autoimmune diseases and pi3k-γ kinase inhibitors .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . These properties could potentially impact the compound’s bioavailability.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

Properties

IUPAC Name |

methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPBXOYVKDTSQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=C(C=CN2N=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2994960.png)

![4-[(dimethylamino)sulfonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2994961.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2994971.png)

![1-(4-fluorobenzyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2994972.png)

![benzyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2994974.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B2994977.png)